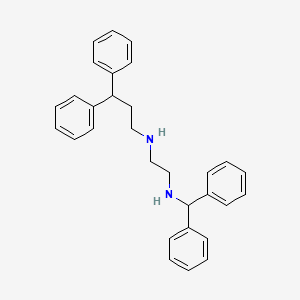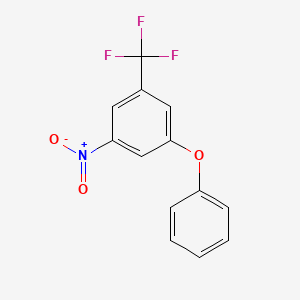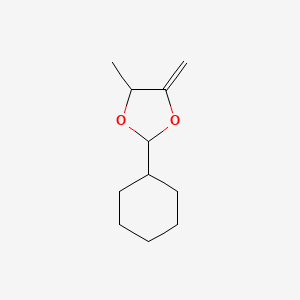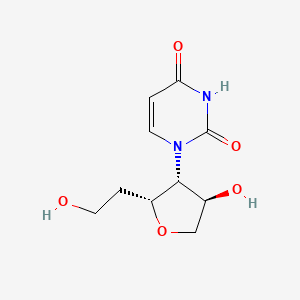stannane CAS No. 201998-69-8](/img/structure/B12573962.png)
[(1H-2-Benzopyran-4(3H)-ylidene)methyl](tributyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von [(1H-2-Benzopyran-4(3H)-yliden)methyl]stannan beinhaltet typischerweise die Reaktion eines Benzopyran-Derivats mit Tributylzinnhydrid. Die Reaktion wird oft unter Inertgasbedingungen durchgeführt, um Oxidation und andere Nebenreaktionen zu verhindern. Übliche Lösungsmittel, die bei dieser Synthese verwendet werden, sind Toluol und Dichlormethan. Die Reaktion kann durch Radikalinitiatoren wie Azobisisobutyronitril (AIBN) katalysiert werden, um die Bildung des gewünschten Produkts zu erleichtern .
Vorbereitungsmethoden
Die industrielle Produktion von Organozinnverbindungen, einschließlich [(1H-2-Benzopyran-4(3H)-yliden)methyl]stannan, beinhaltet oft großtechnische Batchreaktionen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei Reaktionsparameter wie Temperatur, Druck und Reaktionszeit sorgfältig kontrolliert werden. Reinigungsschritte können Destillation und Rekristallisation umfassen, um das Endprodukt in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
[(1H-2-Benzopyran-4(3H)-yliden)methyl]stannan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Die Verbindung kann an Reduktionsreaktionen teilnehmen, die oft durch die Tributylzinneinheit erleichtert werden.
Substitution: Sie kann nucleophile Substitutionsreaktionen eingehen, bei denen die Zinn-Gruppe durch andere Nucleophile ersetzt wird.
Radikalreaktionen: Die Verbindung ist bekannt für ihre Fähigkeit, an Radikalreaktionen teilzunehmen, was sie in der organischen Synthese nützlich macht.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit [(1H-2-Benzopyran-4(3H)-yliden)methyl]stannan verwendet werden, umfassen:
Radikalinitiatoren: AIBN, Benzoylperoxid.
Lösungsmittel: Toluol, Dichlormethan.
Katalysatoren: Übergangsmetallkatalysatoren wie Palladium und Nickel.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus Reaktionen mit [(1H-2-Benzopyran-4(3H)-yliden)methyl]stannan entstehen, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Häufige Produkte umfassen reduzierte Benzopyran-Derivate und substituierte Organozinnverbindungen .
Wissenschaftliche Forschungsanwendungen
[(1H-2-Benzopyran-4(3H)-yliden)methyl]stannan hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese verwendet, insbesondere in Radikalreaktionen und als Katalysator.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antiproliferativer Wirkungen gegen Krebszelllinien.
Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung von Antikrebsmitteln.
Wirkmechanismus
Der Wirkmechanismus von [(1H-2-Benzopyran-4(3H)-yliden)methyl]stannan beinhaltet seine Fähigkeit, an Radikalreaktionen teilzunehmen. Die Tributylzinneinheit kann unter geeigneten Bedingungen Radikale erzeugen, die dann mit anderen Molekülen reagieren können, um neue Produkte zu bilden. Diese Radikalerzeugung wird durch die relativ schwache Zinn-Wasserstoff-Bindung in der Tributylzinngruppe erleichtert. Die Auswirkungen der Verbindung in biologischen Systemen können Wechselwirkungen mit zellulären Komponenten beinhalten, die zu antiproliferativen und anderen biologischen Aktivitäten führen .
Wirkmechanismus
The mechanism of action of (1H-2-Benzopyran-4(3H)-ylidene)methylstannane involves its ability to participate in radical reactions. The tributyltin moiety can generate radicals under appropriate conditions, which can then react with other molecules to form new products. This radical generation is facilitated by the relatively weak tin-hydrogen bond in the tributyltin group. The compound’s effects in biological systems may involve interactions with cellular components, leading to antiproliferative and other biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tributylzinnhydrid: Eine häufig verwendete Organozinnverbindung in Radikalreaktionen.
Benzopyran-Derivate: Verbindungen, die die Benzopyran-Einheit enthalten, bekannt für ihre biologischen Aktivitäten.
Einzigartigkeit
[(1H-2-Benzopyran-4(3H)-yliden)methyl]stannan ist einzigartig aufgrund seiner Kombination aus einer Benzopyran-Einheit mit einer Tributylzinngruppe. Diese Kombination verleiht sowohl die biologischen Aktivitäten von Benzopyran-Derivaten als auch die Radikalreaktivität von Tributylzinnverbindungen, was sie zu einem vielseitigen Reagenz in der organischen Synthese und einem potenziellen Kandidaten für therapeutische Anwendungen macht .
Eigenschaften
CAS-Nummer |
201998-69-8 |
|---|---|
Molekularformel |
C22H36OSn |
Molekulargewicht |
435.2 g/mol |
IUPAC-Name |
tributyl(1H-isochromen-4-ylidenemethyl)stannane |
InChI |
InChI=1S/C10H9O.3C4H9.Sn/c1-8-6-11-7-9-4-2-3-5-10(8)9;3*1-3-4-2;/h1-5H,6-7H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
MCJWELFBUFCRMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C=C1COCC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B12573912.png)
![6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B12573921.png)
![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)



![N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12573936.png)
![N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573943.png)



